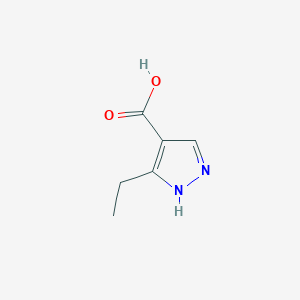

5-ethyl-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-5-4(6(9)10)3-7-8-5/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSKPMMPOGGMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629679 | |

| Record name | 5-Ethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007541-72-1 | |

| Record name | 5-Ethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-ethyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 5-ethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding these properties is critical for predicting the molecule's behavior in biological systems, guiding formulation development, and ensuring the quality and safety of potential drug candidates.

Molecular Structure and Chemical Identity

This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The structure is characterized by an ethyl group at the 5-position and a carboxylic acid group at the 4-position of the pyrazole ring.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 154.14 g/mol |

| Canonical SMILES | CCC1=C(C(=O)O)C=NN1 |

| InChI Key | InChIKey=FJJXGZLJXGZJRN-UHFFFAOYSA-N |

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties have been predicted using computational models. These values provide a valuable starting point for experimental design and interpretation.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 180-190 | Influences solubility, stability, and formulation options. |

| Boiling Point (°C) | > 300 (decomposes) | Important for assessing thermal stability during manufacturing and storage. |

| Water Solubility | Moderately Soluble | Affects absorption and distribution in the body. |

| pKa | ~3.5 - 4.5 (carboxylic acid) | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP | ~1.0 - 1.5 | Indicates the lipophilicity of the molecule, which influences its ability to cross cell membranes. |

Synthesis and Purification

A common route for the synthesis of 5-substituted-1H-pyrazole-4-carboxylic acids involves the hydrolysis of the corresponding ethyl ester. The ethyl ester can be synthesized through a multi-step process.

Synthesis of Ethyl 5-ethyl-1H-pyrazole-4-carboxylate

A plausible synthetic route starts with the condensation of a β-ketoester with a hydrazine derivative.

Figure 2: Synthetic workflow for ethyl 5-ethyl-1H-pyrazole-4-carboxylate.

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which can be achieved under basic or acidic conditions.

Step-by-Step Protocol for Basic Hydrolysis:

-

Dissolution: Dissolve ethyl 5-ethyl-1H-pyrazole-4-carboxylate in a suitable solvent such as ethanol or methanol.

-

Base Addition: Add an aqueous solution of a strong base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the ester solution.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Acidification: After completion of the reaction, cool the mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) until the pH is acidic.

-

Precipitation and Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the ethyl group, the pyrazole ring, and the carboxyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxyl group, and C-N and C=C stretching vibrations of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Pyrazole derivatives can be skin and eye irritants[1].

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to obtain experimental data, the following standard protocols are recommended.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

Solubility Determination

The solubility in various solvents (e.g., water, ethanol, DMSO) can be determined by preparing a saturated solution at a specific temperature and quantifying the concentration of the dissolved compound using techniques like UV-Vis spectroscopy or HPLC.

pKa Determination by Potentiometric Titration

This method involves titrating a solution of the carboxylic acid with a standardized solution of a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

Figure 3: Workflow for pKa determination by potentiometric titration.

logP Determination by Shake-Flask Method

This classic method involves partitioning the compound between n-octanol and water. The concentrations in each phase are then measured to calculate the partition coefficient.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data for this specific molecule is sparse, the provided predictions and established methodologies offer a robust framework for its synthesis, characterization, and evaluation in a drug discovery and development context. Further experimental validation of these properties is highly recommended.

References

An In-depth Technical Guide to 5-ethyl-1H-pyrazole-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-ethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in drug development. While a specific CAS number for this particular derivative is not prominently indexed in public databases, this document extrapolates its core properties, synthesis, and potential applications from established data on structurally analogous pyrazole-4-carboxylic acids. The insights herein are curated to empower researchers with the foundational knowledge required for its synthesis and evaluation in preclinical studies.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3] The carboxylic acid functional group at the 4-position, in particular, offers a key site for molecular interactions and further chemical modifications, making pyrazole-4-carboxylic acids a valuable class of building blocks in drug discovery.[4][5]

Physicochemical and Spectroscopic Profile

Based on the analysis of related pyrazole carboxylic acids, the following properties can be predicted for this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparison |

| Molecular Formula | C₆H₈N₂O₂ | Based on the chemical structure. |

| Molecular Weight | 140.14 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small molecule carboxylic acids. |

| Melting Point | > 200 °C (with decomposition) | Pyrazole-4-carboxylic acid has a high melting point; the ethyl substituent is unlikely to lower it significantly.[6] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | The carboxylic acid moiety imparts some polarity, while the pyrazole ring and ethyl group contribute to its organic solubility. |

| pKa | 3-5 | The carboxylic acid proton is acidic, with the pyrazole ring influencing its acidity. |

Anticipated Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring proton, the ethyl group (a quartet and a triplet), and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the solvent.

-

¹³C NMR: The carbon NMR will display distinct signals for the two sp² carbons of the pyrazole ring, the carboxylic acid carbonyl carbon, and the two carbons of the ethyl group.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=N and C=C stretching vibrations from the pyrazole ring.[7]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of 5-substituted-1H-pyrazole-4-carboxylic acids can be achieved through several established synthetic routes.[8][9] A common and effective method involves the cyclocondensation of a β-ketoester with hydrazine, followed by hydrolysis of the resulting ester.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is a three-step process starting from ethyl propionylacetate.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-oxopentanoate (Enamine Intermediate)

-

To a stirred solution of ethyl propionylacetate (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-ethyl-1H-pyrazole-4-carboxylate

-

Dissolve the crude enamine intermediate from Step 1 in ethanol.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, the product may precipitate out of the solution.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Suspend ethyl 5-ethyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the hydrolysis of the ester by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Biological Activities and Applications in Drug Development

Pyrazole-4-carboxylic acid derivatives are recognized for their wide array of biological activities, making them attractive scaffolds for drug discovery.[4][5]

-

Anti-inflammatory and Analgesic Properties: Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of enzymes like cyclooxygenase (COX).[3]

-

Anticancer Activity: The pyrazole core is present in several approved anticancer drugs. Derivatives can act as inhibitors of various kinases and other signaling pathways implicated in cancer progression.[2]

-

Antimicrobial and Antiviral Potential: The structural features of pyrazoles allow for the design of compounds with significant activity against a range of bacterial, fungal, and viral pathogens.[4]

-

Neuroprotective Effects: Certain pyrazole derivatives have shown promise in preclinical models of neurodegenerative diseases, highlighting their potential as therapeutic agents for conditions like Alzheimer's and Parkinson's disease.[3]

The ethyl group at the 5-position of the pyrazole ring can modulate the compound's lipophilicity and steric profile, potentially influencing its pharmacokinetic properties and target binding affinity. The carboxylic acid at the 4-position provides a crucial anchor for forming hydrogen bonds with biological targets and can also serve as a handle for creating prodrugs to improve bioavailability.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions should be taken when handling this compound and its intermediates.[10][11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1][10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for biological activity. This guide provides a solid foundation for researchers to synthesize, characterize, and evaluate this compound in their drug discovery programs, with the ultimate goal of developing new and effective medicines.

References

- 1. aksci.com [aksci.com]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications | AVESİS [avesis.yyu.edu.tr]

- 6. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sid.ir [sid.ir]

- 9. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. synquestlabs.com [synquestlabs.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 5-ethyl-1H-pyrazole-4-carboxylic acid

Introduction to 5-ethyl-1H-pyrazole-4-carboxylic acid

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their wide range of biological activities and applications in medicinal chemistry. The structure incorporates a pyrazole ring, an ethyl substituent at the 5-position, and a carboxylic acid group at the 4-position. Understanding its spectral characteristics is fundamental for its identification, purity assessment, and the study of its chemical behavior.

A key feature of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions. This exchange can influence the NMR spectra, often leading to averaged signals for the C3 and C5 carbons and their attached protons, especially at room temperature.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated NMR, IR, and MS spectra of this compound. These predictions are based on the analysis of its functional groups and comparison with data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the pyrazole ring, the carboxylic acid, and the N-H group. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | ~7 | 3H |

| -CH₂- (ethyl) | 2.6 - 2.8 | Quartet (q) | ~7 | 2H |

| C3-H (pyrazole) | 7.8 - 8.2 | Singlet (s) | - | 1H |

| N-H (pyrazole) | 12.0 - 14.0 | Broad singlet (br s) | - | 1H |

| -COOH | 11.0 - 13.0 | Broad singlet (br s) | - | 1H |

Causality and Insights:

-

Ethyl Group: The methylene (-CH₂-) protons are adjacent to the pyrazole ring, causing them to be deshielded and appear at a higher chemical shift compared to the methyl (-CH₃) protons. The coupling between these two groups results in the characteristic triplet-quartet pattern.

-

Pyrazole Ring Proton (C3-H): The proton at the C3 position is on an aromatic-like heterocyclic ring and is expected to appear in the downfield region. Due to the substitution at C4 and C5, it is anticipated to be a singlet.

-

N-H and COOH Protons: The protons on the pyrazole nitrogen and the carboxylic acid group are acidic and their signals are often broad due to chemical exchange with the solvent or other molecules.[1] Their chemical shifts can vary significantly depending on the solvent and concentration.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | 13 - 16 |

| -C H₂- (ethyl) | 20 - 25 |

| C 4 (pyrazole) | 105 - 110 |

| C 3 (pyrazole) | 135 - 140 |

| C 5 (pyrazole) | 145 - 150 |

| -C OOH | 165 - 175 |

Causality and Insights:

-

Aliphatic Carbons: The carbons of the ethyl group will appear in the upfield region, typical for sp³ hybridized carbons.

-

Pyrazole Ring Carbons: The C4 carbon is expected to be the most shielded of the ring carbons. The C3 and C5 carbons are deshielded due to their proximity to the nitrogen atoms. Due to tautomerism, the signals for C3 and C5 might be broadened or appear as an averaged signal.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and will appear in the far downfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| N-H stretch (pyrazole) | 3100 - 3300 | Medium, Broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (carboxylic acid) | 1680 - 1720 | Strong, Sharp |

| C=N, C=C stretch (pyrazole ring) | 1450 - 1600 | Medium |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Medium |

| O-H bend (carboxylic acid) | 910 - 950 | Medium, Broad |

Causality and Insights:

-

O-H and N-H Stretching: The most prominent feature of the IR spectrum is expected to be a very broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[2] The N-H stretch of the pyrazole ring will likely be observed within this broad band.

-

C=O Stretching: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the pyrazole ring and the ethyl group, which are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound (Molecular Formula: C₆H₈N₂O₂), the expected molecular weight is approximately 140.14 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 140 is expected, representing the intact molecule with one electron removed. The intensity of this peak may vary.

-

Loss of H₂O: A peak at m/z = 122 could arise from the loss of a water molecule.

-

Loss of -COOH: A significant fragment at m/z = 95 would correspond to the loss of the carboxylic acid group.

-

Loss of Ethyl Group: A fragment at m/z = 111 could be observed due to the loss of the ethyl group (-CH₂CH₃).

-

Further Fragmentation: The pyrazole ring itself can undergo cleavage, leading to smaller fragments. A common fragmentation pathway for pyrazoles involves the loss of HCN.[3]

Experimental Methodologies

The following sections describe standard protocols for acquiring NMR, IR, and MS data for a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable protons.

-

Transfer the solution to a clean 5 mm NMR tube.

-

Filter the solution if any solid particles are present to ensure a homogeneous sample.[4][5]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

FT-IR Sample Preparation and Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Place the KBr pellet containing the sample in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry Sample Introduction and Analysis

-

Sample Introduction (Electron Ionization - EI):

-

For a solid sample, a direct insertion probe is commonly used. A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

The probe is inserted into the ion source of the mass spectrometer, which is under high vacuum.

-

The sample is heated to induce vaporization.[7]

-

-

Ionization and Analysis:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9][10]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the underlying principles of how the molecular structure influences the spectral data, researchers can confidently approach the characterization of this and related pyrazole derivatives. The provided methodologies for data acquisition serve as a practical reference for obtaining high-quality spectral data for structural elucidation and chemical analysis.

References

- 1. web.uvic.ca [web.uvic.ca]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. researchgate.net [researchgate.net]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 8. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chromatographyonline.com [chromatographyonline.com]

A Comprehensive Technical Guide to the Solubility Profile of 5-ethyl-1H-pyrazole-4-carboxylic Acid

Executive Summary

5-ethyl-1H-pyrazole-4-carboxylic acid belongs to a class of heterocyclic compounds that are foundational scaffolds in medicinal chemistry and materials science.[1] The utility of such molecules in drug discovery and development is frequently dictated by their physicochemical properties, with solubility being a primary determinant of bioavailability and formulation feasibility.[2] This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of this compound. We will explore the structural features governing its solubility, present robust, self-validating protocols for both qualitative and quantitative solubility determination, and offer a predicted solubility profile in a range of common laboratory solvents. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep, actionable understanding of this compound's behavior in solution.

Introduction to this compound

Chemical Structure and Physicochemical Properties

This compound is a substituted pyrazole featuring both a lipophilic ethyl group and a polar, ionizable carboxylic acid group. This combination of functional groups imparts a distinct physicochemical profile that directly influences its solubility. The pyrazole ring itself is aromatic and contains two nitrogen atoms: one pyrrole-like (NH) and one pyridine-like (=N-). The pyrrole-like nitrogen can act as a hydrogen bond donor, while the pyridine-like nitrogen is a hydrogen bond acceptor and a weak base (pKa ~2.5 for pyrazole).[3] The carboxylic acid moiety is a strong hydrogen bond donor/acceptor and is acidic, with an estimated pKa similar to other organic acids (typically 3-5).

Table 1: Physicochemical Properties of this compound

| Property | Value (Predicted/Calculated) | Significance for Solubility |

| Chemical Formula | C₆H₈N₂O₂ | Indicates elemental composition. |

| Molecular Weight | 154.14 g/mol | Moderate molecular weight, generally favorable for solubility. |

| Hydrogen Bond Donors | 2 (Carboxylic OH, Pyrazole NH) | High capacity to form hydrogen bonds with protic solvents. |

| Hydrogen Bond Acceptors | 3 (Carboxylic C=O, Pyrazole N) | High capacity to form hydrogen bonds with various solvents. |

| Predicted pKa (Acidic) | ~3-5 | The carboxylic acid will be deprotonated and ionized at pH > 5, drastically increasing aqueous solubility. |

| Predicted pKa (Basic) | ~1-2 | The pyridine-like nitrogen can be protonated under strongly acidic conditions. |

| Predicted LogP | ~1.0-1.5 | Indicates a balance of lipophilic and hydrophilic character. |

The Critical Impact of Solubility in Research and Development

In the pharmaceutical industry, poor solubility is a major hurdle that can lead to unreliable results in in vitro assays and poor bioavailability in vivo.[2] Understanding and quantifying the solubility of a lead compound like this compound is therefore not a trivial pursuit but a critical step in risk mitigation. It informs everything from the choice of solvents for chemical synthesis and purification to the design of effective drug delivery systems. The structure of pyrazole derivatives is often critical in improving biological activity and physicochemical properties.[3]

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay between its own intermolecular forces and its interactions with the solvent. The fundamental principle "like dissolves like" serves as an excellent starting point for prediction.[4]

-

Polarity: The molecule possesses both polar (carboxylic acid, pyrazole ring) and non-polar (ethyl group) regions. Its overall polarity is a balance of these components. It is expected to be more soluble in polar solvents that can engage in hydrogen bonding.

-

pH-Dependent Solubility: As a compound with both an acidic (carboxylic acid) and a weakly basic (pyrazole) functional group, its net charge and, consequently, its aqueous solubility are highly dependent on the pH of the solution.[5] In basic aqueous solutions, the carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[4] This is a result of an acid-base reaction converting the neutral molecule into a more soluble ionic species.[6]

-

Crystal Lattice Energy: In the solid state, strong intermolecular hydrogen bonds between the carboxylic acid groups and π-π stacking of the pyrazole rings can create a stable crystal lattice. A solvent must provide sufficient energy through solvation to overcome this lattice energy for dissolution to occur.

Experimental Determination of Solubility

A multi-tiered approach, starting with simple qualitative tests and progressing to more rigorous quantitative methods, provides a comprehensive solubility profile.

Protocol 1: A Systematic Approach to Qualitative Solubility Testing

This protocol uses a classic flowchart to classify the compound based on its solubility in a series of aqueous solutions, providing clear insights into its acidic/basic properties.[7][8]

Objective: To determine the solubility class of the compound and infer the presence of ionizable functional groups.

Materials:

-

This compound

-

Test tubes and stirring rod

-

Deionized Water

-

5% w/v Sodium Hydroxide (NaOH)

-

5% w/v Sodium Bicarbonate (NaHCO₃)

-

5% v/v Hydrochloric Acid (HCl)

-

pH paper or meter

Procedure:

-

Water Solubility: Add ~25 mg of the compound to 0.75 mL of deionized water in a test tube.[8] Shake vigorously for 60 seconds. Observe if the compound is soluble, partially soluble, or insoluble.[9] Test the pH of the solution with pH paper.[10]

-

Rationale: A low pH (≤4) in a water-soluble compound suggests an acidic functional group.[10]

-

-

Solubility in 5% NaOH: If the compound is insoluble in water, use a fresh sample and add 0.75 mL of 5% NaOH solution. Shake vigorously.

-

Rationale: Solubility in a strong base like NaOH indicates the presence of an acidic functional group, such as a carboxylic acid or a phenol, which is deprotonated to form a soluble salt.

-

-

Self-Validation Step for NaOH Solubility: To the clear solution from step 2, add 5% HCl dropwise until the solution is acidic (test with pH paper).[9]

-

Rationale: The reappearance of a precipitate confirms that solubility was due to a reversible acid-base reaction, as the protonated, less soluble form of the acid is regenerated.[10]

-

-

Solubility in 5% NaHCO₃: If the compound is soluble in NaOH, test a fresh sample for solubility in 0.75 mL of 5% NaHCO₃ solution. Observe for any effervescence (CO₂ bubbles).

-

Rationale: Sodium bicarbonate is a weak base. Only strong acids, like carboxylic acids, are acidic enough to react and dissolve in it.[8] This test distinguishes carboxylic acids from less acidic phenols.

-

-

Solubility in 5% HCl: If the compound was insoluble in water and base, test a fresh sample for solubility in 0.75 mL of 5% HCl.

-

Rationale: Solubility in acid indicates the presence of a basic functional group, most commonly an amine. The pyridine-like nitrogen of the pyrazole ring is weakly basic and may lead to increased solubility in acid.

-

Caption: Qualitative solubility analysis workflow.

Protocol 2: Quantitative Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[11] It involves agitating an excess of the solid compound in a solvent for an extended period to ensure equilibrium is reached.

Objective: To accurately measure the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Chosen solvent (e.g., pH 7.4 phosphate-buffered saline)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains at the end of the experiment.[12]

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a consistent agitation speed (e.g., 300 RPM) and temperature (e.g., 25°C or 37°C).[12] Allow the mixture to equilibrate for at least 24-48 hours.[12]

-

Rationale: Extended agitation ensures the dissolution process reaches a true equilibrium between the solid and dissolved states. Temperature control is critical as solubility is temperature-dependent.[13]

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.[12]

-

Rationale: This is a critical step. Failure to remove all solid material will lead to an overestimation of the solubility.[12]

-

-

Quantification: Dilute the clear filtrate with an appropriate solvent and analyze its concentration using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry against a standard curve).[14]

-

Calculation: Calculate the solubility in units of mg/mL or µg/mL based on the measured concentration and the dilution factor.

Caption: Quantitative shake-flask experimental workflow.

Advanced Techniques: Quantitative NMR (qNMR)

For rapid solubility determination, especially when compound quantities are limited, quantitative NMR (qNMR) is a powerful alternative.[15] The technique relies on the principle that NMR signal integrals are directly proportional to the number of nuclei present.[16] By comparing the integral of a compound's signal to that of a known concentration of an internal standard, its solubility can be determined quickly and accurately, often without the need for filtration or calibration curves.[15][17]

Predicted Solubility Profile

While experimental data for this specific molecule is not publicly available, a scientifically-grounded prediction can be made based on its structure and the principles of solubility.

Table 2: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous (Acidic) | pH 2 Buffer, 5% HCl | Sparingly Soluble | The carboxylic acid is protonated (neutral). The weakly basic pyrazole nitrogen may be protonated, slightly enhancing solubility. |

| Aqueous (Neutral) | Water, pH 7.4 Buffer | Poorly Soluble | The molecule is largely in its neutral, less polar form. The ethyl group reduces water solubility compared to unsubstituted analogs. |

| Aqueous (Basic) | pH 10 Buffer, 5% NaOH | Very Soluble | The carboxylic acid is deprotonated to the highly polar carboxylate anion, which is readily solvated by water.[4] |

| Polar Protic | Methanol, Ethanol | Soluble | These solvents are excellent hydrogen bond donors and acceptors, effectively solvating both the carboxylic acid and pyrazole ring. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | These solvents are good hydrogen bond acceptors and have high polarity, allowing them to dissolve the compound effectively. |

| Non-Polar | Hexane, Toluene | Insoluble | The large polarity mismatch between the solute and solvent prevents effective solvation. "Like dissolves like" principle.[4] |

Conclusion

This compound presents a classic solubility challenge characteristic of many drug-like molecules: poor aqueous solubility in neutral conditions, which can be dramatically modulated by pH. Its amphipathic nature, with both lipophilic and polar, ionizable groups, dictates its behavior across a range of solvent systems. The presented protocols provide a robust framework for experimentally verifying the predicted profile. For researchers in drug development, a thorough understanding of this solubility behavior is paramount for designing effective synthetic workups, reliable biological assays, and ultimately, bioavailable formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. bellevuecollege.edu [bellevuecollege.edu]

- 10. www1.udel.edu [www1.udel.edu]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. quora.com [quora.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-Depth Technical Guide on the Discovery and History of 5-ethyl-1H-pyrazole-4-carboxylic acid

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core and Its Significance

The pyrazole ring system, a five-membered heterocycle featuring two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Since its initial synthesis, the pyrazole scaffold has been identified as a "biologically privileged" structure, appearing in a multitude of approved therapeutic agents.[2][3] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for phenyl rings have made it a favored motif in drug design.[3] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[4][5] This guide delves into the history and synthesis of a specific, yet representative, member of this class: 5-ethyl-1H-pyrazole-4-carboxylic acid . While a singular "discovery" paper for this exact molecule is not prominent in historical records, its synthetic lineage is directly traceable to the foundational work that birthed the entire field of pyrazole chemistry.

Part 1: The Historical Foundation - The Knorr Pyrazole Synthesis of 1883

The journey into pyrazole chemistry begins in 1883 with the seminal work of German chemist Ludwig Knorr.[6] In an attempt to synthesize a quinoline derivative, Knorr reacted ethyl acetoacetate with phenylhydrazine.[7] The unexpected product was a five-membered heterocyclic compound, 1-phenyl-3-methyl-5-pyrazolone, which would later become the basis for the first blockbuster synthetic drug, Antipyrine.[1][7] This reaction, now universally known as the Knorr Pyrazole Synthesis , involves the condensation of a β-ketoester (or other 1,3-dicarbonyl compound) with a hydrazine derivative.[8]

The fundamental mechanism proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This robust and versatile reaction opened the floodgates for the synthesis of a vast library of substituted pyrazoles, laying the chemical groundwork for the eventual synthesis of molecules like this compound.

Caption: Generalized workflow of the Knorr Pyrazole Synthesis.

Part 2: A Plausible Synthetic Pathway to this compound

The synthesis of this compound is a direct application of the Knorr methodology. The logic of retrosynthesis points to two key starting materials: hydrazine hydrate and a specific 1,3-dicarbonyl compound capable of providing the C4-carboxy and C5-ethyl substituents.

The Retrosynthetic Approach

The target molecule can be disconnected at the N-N and N-C bonds formed during the cyclization. This reveals that the pyrazole ring can be constructed from hydrazine and a dicarbonyl precursor. To achieve the desired substitution pattern, the precursor must be ethyl 2-formyl-3-oxopentanoate .

-

The propionyl group (C(O)CH2CH3) will become the ethyl group at the C5 position of the pyrazole.

-

The formyl group (CHO) and the adjacent ester group (COOEt) will cyclize with hydrazine to form the pyrazole ring, leaving the ester at the C4 position.

Forward Synthesis and Mechanism

The synthesis proceeds in two primary stages: the formation of the pyrazole ester followed by hydrolysis to the carboxylic acid.

-

Condensation & Cyclization: Hydrazine hydrate is reacted with ethyl 2-formyl-3-oxopentanoate. The more nucleophilic nitrogen of hydrazine attacks the more electrophilic aldehyde (formyl) carbon. A subsequent intramolecular condensation occurs as the second nitrogen atom attacks the ketone carbonyl, followed by dehydration to yield the aromatic ring of ethyl 5-ethyl-1H-pyrazole-4-carboxylate .

-

Hydrolysis: The resulting ethyl ester is then hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup, to yield the final product, This compound .

Caption: Synthetic pathway to this compound.

Part 3: Detailed Experimental Protocol

The following protocol is an exemplary procedure for the synthesis of this compound, based on established chemical principles for the Knorr synthesis and subsequent ester hydrolysis.

Step 1: Synthesis of Ethyl 5-ethyl-1H-pyrazole-4-carboxylate

-

Materials:

-

Ethyl 2-formyl-3-oxopentanoate (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-formyl-3-oxopentanoate dissolved in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the resulting oil or slurry into ice-cold water to precipitate the product.

-

Collect the crude solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure ethyl 5-ethyl-1H-pyrazole-4-carboxylate.

-

Step 2: Hydrolysis to this compound

-

Materials:

-

Ethyl 5-ethyl-1H-pyrazole-4-carboxylate (from Step 1)

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

Suspend the pyrazole ester in the 10% NaOH solution in a round-bottom flask.

-

Heat the mixture to reflux and stir until the solid has completely dissolved and TLC indicates the disappearance of the starting material (typically 2-6 hours).

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully acidify the cold solution by adding concentrated HCl dropwise until the pH is approximately 2-3. A precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Dry the product under vacuum to yield this compound.

-

Part 4: Physicochemical Properties and Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

| Property | Value (Predicted) |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 154.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Sparingly soluble in water, soluble in alcohols, DMSO, DMF |

| pKa | ~4-5 (for the carboxylic acid) |

-

¹H NMR: Would show characteristic signals for the pyrazole ring proton (a singlet around 8 ppm), the ethyl group (a quartet and a triplet), and a broad singlet for the carboxylic acid proton (>10 ppm). The NH proton would also appear as a broad singlet.

-

¹³C NMR: Would display distinct signals for the two sp² carbons of the pyrazole ring, the carbonyl carbon of the carboxylic acid, and the two carbons of the ethyl group.

-

FT-IR: Key peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), N-H stretching (~3200-3400 cm⁻¹), and C=N/C=C stretches in the fingerprint region.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 155.

Part 5: Significance and Applications in Modern Research

The 5-alkyl-pyrazole-4-carboxylic acid scaffold is of significant interest to medicinal chemists. The carboxylic acid group provides a crucial anchor for interactions with biological targets, often forming key hydrogen bonds or salt bridges with amino acid residues in enzyme active sites or receptors.[9]

-

Drug Discovery: Pyrazole-4-carboxylic acids have been investigated as hypoglycemic agents, demonstrating potential in the design of novel antidiabetic drugs.[10] The broader pyrazole class is rich with examples of anti-inflammatory (Celecoxib), anticancer, and antimicrobial agents.[2][5]

-

Influence of the C5-Ethyl Group: The ethyl group at the C5 position plays a critical role in modulating the molecule's physicochemical properties. Compared to a methyl or hydrogen substituent, the ethyl group increases lipophilicity, which can enhance membrane permeability and alter the pharmacokinetic profile of a potential drug candidate. It also provides additional steric bulk that can be optimized to fit into specific hydrophobic pockets of a target protein, potentially increasing potency and selectivity.

-

Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives have a long history of use in the agrochemical industry as potent herbicides and fungicides.[2]

Conclusion

The story of this compound is intrinsically linked to the very origins of pyrazole chemistry. While not a historically prominent named compound in its own right, its synthesis is a direct and logical extension of Ludwig Knorr's groundbreaking 1883 discovery. The Knorr synthesis provided a robust and enduring blueprint for accessing this versatile heterocyclic core. Today, the 5-alkyl-pyrazole-4-carboxylic acid scaffold continues to be a fertile ground for discovery, offering a synthetically accessible and biologically relevant framework for the development of new therapeutics and other high-value chemical agents. Understanding its historical roots and fundamental synthesis provides a critical foundation for researchers aiming to innovate within this vital area of chemical science.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Knorr Pyrazole Synthesis [drugfuture.com]

- 7. books.rsc.org [books.rsc.org]

- 8. name-reaction.com [name-reaction.com]

- 9. 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid | 1248463-84-4 | Benchchem [benchchem.com]

- 10. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 5-Ethyl-1H-pyrazole-4-carboxylic Acid as a Versatile Synthon in Organic Synthesis

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. This guide focuses on 5-ethyl-1H-pyrazole-4-carboxylic acid, a highly versatile building block. The presence of both a reactive carboxylic acid handle and an ethyl group for modulating lipophilicity provides a strategic entry point for creating diverse molecular libraries. We present a detailed exploration of its synthesis and core applications, providing field-tested protocols for its derivatization into amides and esters, which are critical transformations in the development of novel therapeutic agents.

Synthon Overview and Physicochemical Properties

This compound serves as a bifunctional synthon. The carboxylic acid group is the primary site for chemical modification, allowing for the introduction of a wide array of functional groups through amide or ester linkages. The pyrazole ring itself offers two nitrogen atoms: one for potential N-alkylation and another that can act as a hydrogen bond donor, a crucial interaction for binding to biological targets. The C5-ethyl group provides a lipophilic anchor, which can be essential for navigating the hydrophobic pockets of enzymes or receptors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Note |

| Molecular Formula | C₆H₈N₂O₂ | - |

| Molecular Weight | 140.14 g/mol | - |

| Appearance | White to off-white solid | Typical for this class |

| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Estimated |

| cLogP | ~1.2 | Estimated |

| CAS Number | 33079-62-4 | - |

Synthesis of the Core Synthon

The most reliable and scalable synthesis of 5-substituted-1H-pyrazole-4-carboxylic acids proceeds through the Knorr pyrazole synthesis. This involves the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative. For the title compound, the key precursor is an ethyl 2-formyl-3-oxopentanoate, which reacts with hydrazine hydrate.

Logical Workflow: Synthesis of this compound

Caption: Synthesis workflow for the title compound via Knorr cyclization.

Protocol 1: Synthesis of this compound

This protocol outlines the cyclization and subsequent hydrolysis to yield the target synthon.

-

Objective: To synthesize this compound from its corresponding ester.

-

Materials:

-

Ethyl 5-ethyl-1H-pyrazole-4-carboxylate (1.0 eq)

-

Sodium hydroxide (NaOH) (2.0 - 3.0 eq)

-

Ethanol (EtOH) and Water (H₂O) as co-solvents

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

-

Procedure:

-

In a round-bottom flask, dissolve Ethyl 5-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) in a 3:1 mixture of EtOH:H₂O.

-

Add NaOH pellets (2.5 eq) portion-wise while stirring. The reaction is exothermic.

-

Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash once with EtOAc to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 2M HCl. A white precipitate will form.

-

Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

-

Dry the product under high vacuum to yield this compound. The product is often of sufficient purity for subsequent steps.

-

-

Rationale: The use of a base like NaOH facilitates the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylate salt.[2] Subsequent acidification protonates the carboxylate, causing the free carboxylic acid to precipitate from the aqueous solution due to its lower solubility.

Core Application: Amide Bond Formation

The conversion of the carboxylic acid to an amide is arguably the most common and valuable transformation in medicinal chemistry.[3][4] This reaction allows for the coupling of the pyrazole core with a vast library of primary and secondary amines, enabling systematic exploration of the structure-activity relationship (SAR).

Logical Workflow: Amide Coupling

Caption: General workflow for amide bond formation using coupling reagents.

Protocol 2: HATU-Mediated Amide Coupling

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for a wide range of amines, including those that are sterically hindered or electron-deficient.[5]

-

Objective: To synthesize a N-substituted-5-ethyl-1H-pyrazole-4-carboxamide.

-

Materials:

-

This compound (1.0 eq)

-

Desired amine (1.1 - 1.2 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a flame-dried, nitrogen-purged round-bottom flask, dissolve the this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Add the desired amine (1.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (3.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, water, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure amide.

-

-

Scientist's Note: HATU is chosen for its high efficiency and low rate of racemization for chiral substrates.[5] DIPEA is a bulky, non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the amine, increasing its nucleophilicity without competing in the reaction.[5] The LiCl wash is a standard technique for effectively removing the high-boiling point solvent DMF during aqueous workup.

Table 2: Representative Amine Coupling Partners and Potential Applications

| Amine Partner | Resulting Amide Class | Potential Biological Target Area |

| Aniline derivatives | N-Aryl pyrazole carboxamides | Kinase inhibitors, Anti-inflammatory agents[6] |

| Benzylamine | N-Benzyl pyrazole carboxamides | CNS targets, Enzyme inhibitors[7] |

| Piperazine derivatives | Pyrazolyl piperazinyl methanones | GPCR antagonists, Antipsychotics |

| Amino acid esters | Peptidomimetics | Protease inhibitors, Anticancer agents |

Core Application: Esterification

Esterification of the carboxylic acid is a fundamental strategy to increase a compound's lipophilicity, which can enhance cell membrane permeability and oral bioavailability. Esters can also serve as prodrugs, which are cleaved by endogenous esterases in vivo to release the active carboxylic acid.[8]

Logical Workflow: Fischer Esterification

Caption: Reaction schematic for acid-catalyzed Fischer Esterification.

Protocol 3: Acid-Catalyzed Fischer Esterification

This protocol describes a classic Fischer esterification, which is effective for producing simple alkyl esters using the alcohol as both the reagent and the solvent.[8][9]

-

Objective: To synthesize an alkyl 5-ethyl-1H-pyrazole-4-carboxylate.

-

Materials:

-

This compound (1.0 eq)

-

Anhydrous alcohol (e.g., methanol, ethanol; large excess)

-

Concentrated sulfuric acid (H₂SO₄) (catalytic, ~0.1 eq)

-

-

Procedure:

-

Suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., 20 mL per gram of acid).

-

Cool the suspension in an ice bath.

-

Slowly and cautiously add concentrated H₂SO₄ dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction by TLC.

-

Once complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Re-dissolve the residue in EtOAc and carefully wash with saturated aqueous NaHCO₃ until effervescence ceases.

-

Wash the organic layer with water and then brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography if necessary.

-

-

Causality Behind Choices: The use of a large excess of alcohol drives the equilibrium toward the product side, according to Le Châtelier's principle. A strong acid catalyst like H₂SO₄ is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[8] The NaHCO₃ wash is critical for neutralizing the acid catalyst and removing any unreacted carboxylic acid.

Conclusion

This compound is a powerful and adaptable synthon for modern organic synthesis and drug discovery. Its straightforward preparation and the orthogonal reactivity of its functional groups allow for the rapid generation of diverse and complex molecules. The protocols detailed herein for amide and ester formation provide robust and reproducible methods for leveraging this synthon to build libraries of novel compounds for biological screening, ultimately accelerating the journey from lead identification to candidate development.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. hepatochem.com [hepatochem.com]

- 4. asiaresearchnews.com [asiaresearchnews.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. bl831.als.lbl.gov [bl831.als.lbl.gov]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. uakron.edu [uakron.edu]

Application Note & Protocols: Strategic Derivatization of 5-Ethyl-1H-pyrazole-4-carboxylic Acid for Biological Assays

Introduction: The Pyrazole Scaffold as a Privileged Core

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs and biologically active compounds.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an ideal framework for drug design.[4][5] Compounds incorporating the pyrazole moiety exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][6]

This guide focuses on 5-ethyl-1H-pyrazole-4-carboxylic acid , a versatile and readily accessible starting material. The strategic derivatization of its carboxylic acid group allows for the systematic exploration of chemical space, enabling the generation of diverse compound libraries essential for Structure-Activity Relationship (SAR) studies and high-throughput screening (HTS) campaigns.[7] We present field-proven protocols for the most effective derivatization strategies—amidation and esterification—along with methodologies for purification, characterization, and preparation for biological evaluation.

The Rationale for Derivatization: Building a Biologically Relevant Library

The primary goal of derivatization is to systematically modify a core structure to enhance its biological activity and drug-like properties. By converting the carboxylic acid of the parent pyrazole into a library of amides and esters, researchers can achieve several key objectives:

-

Probe Target Interactions: Amide and ester functionalities introduce new hydrogen bond donors and acceptors, allowing for the exploration of different binding modes within a biological target, such as a kinase or receptor active site.[7][8]

-

Modulate Physicochemical Properties: Derivatization can fine-tune critical properties like solubility, lipophilicity (logP), and cell permeability, which are essential for bioavailability and efficacy.

-

Establish Structure-Activity Relationships (SAR): By testing a library of structurally related analogs, researchers can identify which chemical features are critical for biological activity, guiding the design of more potent and selective compounds.

-

Develop Prodrugs: Esters, in particular, can be designed as prodrugs that are cleaved by endogenous esterases to release the active carboxylic acid parent compound in vivo.

The overall workflow, from the core scaffold to biological evaluation, is a systematic process designed to maximize the information obtained from each synthesized compound.

Caption: General workflow from starting material to biological data analysis.

Core Derivatization Strategies and Protocols

The carboxylic acid functional group is the primary handle for derivatization. The two most robust and widely used strategies are amide bond formation and esterification.

Caption: Primary derivatization pathways for the carboxylic acid scaffold.

Strategy 1: Amide Bond Formation

Amide coupling is the most frequently used reaction in medicinal chemistry due to the stability and hydrogen bonding capabilities of the resulting amide bond.[9]

This is a classic and reliable one-pot method. The carbodiimide EDC activates the carboxylic acid, while the additive HOBt forms a more stable active ester, minimizing side reactions and racemization.[10][11]

Materials:

-

This compound

-

Amine of choice (e.g., benzylamine, morpholine)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

-

Anhydrous DMF or Dichloromethane (DCM)

-

Saturated aq. NaHCO₃, 1M HCl, Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM (approx. 0.1 M concentration).

-

Reagent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 15 minutes at room temperature to allow for pre-activation.

-

Amine & Base: Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA or TEA (2.5 eq).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up:

-

If using DCM, wash the reaction mixture sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

-

If using DMF, dilute the mixture with ethyl acetate and perform the same aqueous washes.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by silica gel column chromatography or recrystallization.[12]

HATU is a highly efficient uronium-based coupling reagent, often preferred for sterically hindered amines or less reactive substrates where EDC/HOBt may be sluggish.[10][13]

Materials:

-

Same as Protocol 3.1.1, but replacing EDC/HOBt with HATU.

Procedure:

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add the desired amine (1.1 eq) and HATU (1.2 eq) to the solution.

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA or TEA (2.5 eq).

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. The reaction is typically much faster than with EDC. Monitor by TLC or LC-MS.

-

Work-up and Purification: Follow steps 5-7 from Protocol 3.1.1.

| Coupling Method | Typical Reaction Time | Substrate Scope | Key Advantage |

| EDC/HOBt | 12-24 hours | Broad, good for simple amines | Cost-effective, standard protocol |

| HATU | 2-6 hours | Excellent, including hindered amines | High efficiency and speed |

Strategy 2: Ester Formation

Esterification provides another class of derivatives with distinct physicochemical properties.

This classic method is effective for simple, robust alcohols.

Materials:

-

This compound

-

Alcohol of choice (e.g., ethanol, methanol; used as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) or HCl gas

-

Saturated aq. NaHCO₃, Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Reaction Setup: Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).

-

Reflux: Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the excess alcohol.

-

Extraction: Dissolve the residue in ethyl acetate and carefully wash with saturated aq. NaHCO₃ (to neutralize the acid) and brine.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude ester by column chromatography.

Self-Validating the Protocol: Purification and Characterization

The integrity of biological data is directly dependent on the purity and confirmed identity of the test compounds. Every synthesized derivative must undergo rigorous purification and characterization.

-

Purification:

-

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): This is essential to confirm the covalent structure of the final compound. For an amide derivative, one would expect to see the disappearance of the broad carboxylic acid proton signal and the appearance of a new amide N-H proton and signals corresponding to the newly introduced amine fragment.[15][16]

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, ensuring the correct transformation has occurred.[17]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

-

Preparing Derivatives for Biological Assays

Proper sample handling is critical for obtaining reproducible results in biological screening.

Materials:

-

Purified, characterized pyrazole derivative (>95% purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

-

96-well or 384-well assay plates

Procedure:

-

Stock Solution Preparation: Accurately weigh the purified compound and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Intermediate Dilutions: Create an intermediate dilution plate or series of tubes by diluting the stock solution. This step helps minimize errors during the final assay plate preparation.

-

Serial Dilution: Perform serial dilutions from the intermediate plate to generate a range of concentrations for dose-response experiments.[7] For a primary screen, a single concentration may be used.

-

Assay Plate Stamping: Transfer a small, precise volume (e.g., 100 nL) of each concentration from the dilution plate to the final assay plates using an acoustic dispenser or multichannel pipette.

-

Storage: Seal the stock solution, intermediate, and assay plates. Store frozen at -20 °C or -80 °C to maintain compound integrity. Avoid repeated freeze-thaw cycles.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications | AVESİS [avesis.yyu.edu.tr]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hepatochem.com [hepatochem.com]

- 10. benchchem.com [benchchem.com]

- 11. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. prepchem.com [prepchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]

Application Note and Protocol: Synthesis of Amides from 5-Ethyl-1H-pyrazole-4-carboxylic Acid

Introduction: The Significance of Pyrazole Amides in Modern Chemistry